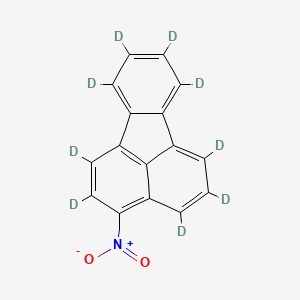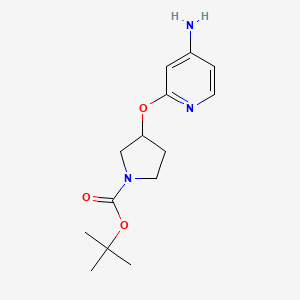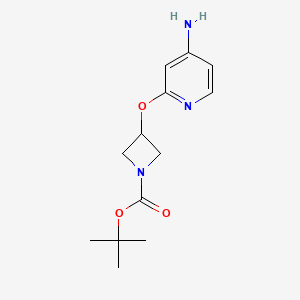![molecular formula C30H29ClF5N2O2RuS+ B1434514 [(S,S)-N-(2-Amino-1,2-diphenylethyl)pentafluorobenzenesulfonamide]chloro(p-cymene)ruthenium(II) CAS No. 1026995-72-1](/img/structure/B1434514.png)
[(S,S)-N-(2-Amino-1,2-diphenylethyl)pentafluorobenzenesulfonamide]chloro(p-cymene)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride” is a complex molecule with a molecular weight of 712.138g/mol . It contains a ruthenium (2+) ion, a chloride ion, and organic ligands .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C30H28ClF5N2O2RuS . It contains a ruthenium (2+) ion, a chloride ion, and organic ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 712.138g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .科学的研究の応用
Catalyst in Asymmetric Transfer Hydrogenation
This compound, also known as Noyori's catalyst, is primarily used as a catalyst in the asymmetric transfer hydrogenation of ketones and imines. Its effectiveness in catalysis is attributed to its unique structural configuration and the presence of ruthenium, which is known for its catalytic properties. Noyori's catalyst is stable to air and moisture but sensitive to basic and acidic conditions. It can be easily prepared from commercially available materials and is commonly used in the form of a yellow/orange solid (Ferrié, Fenneteau, & Evanno, 2014).
Synthesis of Novel Compounds
The compound is involved in the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines, which incorporate the sulfonyl group. These compounds are synthesized through reactions involving 1,4-dioxane-6-sulfonyl chloride and various diones, followed by the use of ZnO nanoparticles/pyridine. The structural and molecular properties of these compounds are analyzed using techniques such as IR, NMR, and mass spectral analyses (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Synthesis of Spiroborate Esters
The compound plays a role in the synthesis of spiroborate esters from 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate. This process involves multiple steps and results in the formation of chiral organoboranes and spiroborate esters, which are of interest due to their potential as catalysts and intermediates in various chemical reactions (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).
Synthesis of Phosphinoferrocene Amidosulfonates
This compound is involved in the synthesis of phosphinoferrocene amidosulfonates, which are synthesized from pentafluorophenyl 1′-(diphenylphosphino)ferrocene-1-carboxylate. These compounds, after being synthesized, are used to form anionic square-planar bis-phosphine complexes and have applications in catalysis, particularly in the Pd-catalyzed cyanation of aryl bromides in an aqueous reaction medium (Schulz, Císařová, & Štěpnička, 2012).
作用機序
Target of Action
The primary target of “[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride” is a variety of imines . Imines are a class of organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological processes.
Mode of Action
This compound, also known as “RuCl(S,S)-FsDPEN”, interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a source molecule to the target imine, resulting in the reduction of the imine to an amine . The chiral diamine ligand complexed with ruthenium in the compound plays a crucial role in this process, enabling the transfer of hydrogen to occur in a highly selective manner .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines catalyzed by “RuCl(S,S)-FsDPEN” affects various biochemical pathways. The reduction of imines to amines is a key step in many biological processes, including the synthesis of many important biomolecules . The downstream effects of this reaction can therefore have wide-ranging impacts on cellular function and metabolism.
Result of Action
The primary result of the action of “RuCl(S,S)-FsDPEN” is the reduction of imines to amines . This can have various molecular and cellular effects, depending on the specific imine being targeted and the context in which the reaction occurs. For example, in the context of pharmaceutical synthesis, the ability to selectively reduce imines to amines can be used to create a wide range of biologically active compounds .
Action Environment
The action of “RuCl(S,S)-FsDPEN” can be influenced by various environmental factors. For example, the efficiency of the asymmetric transfer hydrogenation process can be affected by the pH and temperature of the reaction environment . Additionally, the presence of other substances, such as solvents or impurities, can also influence the reaction. Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.
生化学分析
Biochemical Properties
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-methyl-4-propan-2-ylbenzene, a component of this compound, has been shown to modulate synaptic acetylcholine levels and nicotinic acetylcholine receptor activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-methyl-4-propan-2-ylbenzene has been found to upregulate genes such as cho-1, cha-1, unc-17, and unc-50, while downregulating ace-1 and ace-2 . These changes can significantly impact cellular activities and overall cell health.
Molecular Mechanism
The molecular mechanism of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride involves intricate interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to modulate acetylcholine levels and receptor activity is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of 1-methyl-4-propan-2-ylbenzene can affect its efficacy in modulating synaptic acetylcholine levels .
Dosage Effects in Animal Models
The effects of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are important considerations. For instance, high doses of 1-methyl-4-propan-2-ylbenzene may lead to significant changes in gene expression and cellular metabolism .
Metabolic Pathways
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The modulation of acetylcholine levels by 1-methyl-4-propan-2-ylbenzene is a key aspect of its metabolic role .
Transport and Distribution
The transport and distribution of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, impacting its overall efficacy .
Subcellular Localization
The subcellular localization of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and cellular effects .
特性
CAS番号 |
1026995-72-1 |
|---|---|
分子式 |
C30H29ClF5N2O2RuS+ |
分子量 |
713.1 g/mol |
IUPAC名 |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C20H15F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19,27H,26H2;4-8H,1-3H3;1H;/q;;;+2/p-1/t18-,19-;;;/m0.../s1 |
InChIキー |
WILRHPOBOUTKKV-NWMPYMMKSA-M |
異性体SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] |
正規SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1434431.png)
![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)
![[1-(1,3-Oxazol-5-yl)ethyl]amine](/img/structure/B1434433.png)

![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)

![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)



![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)